molecular formula C6H12N2O2 B13312618 2-Amino-4-oxohexanamide

2-Amino-4-oxohexanamide

Cat. No.: B13312618
M. Wt: 144.17 g/mol
InChI Key: WHAFRDXJTSVMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxohexanamide is a synthetic organic compound characterized by a six-carbon backbone containing an amino group (-NH2) at position 2, a ketone group (-C=O) at position 4, and an amide (-CONH2) terminus. The compound’s reactivity and physicochemical properties can be inferred through comparisons with structurally analogous molecules documented in the literature .

Properties

IUPAC Name

2-amino-4-oxohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-4(9)3-5(7)6(8)10/h5H,2-3,7H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAFRDXJTSVMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxohexanamide can be achieved through several methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxohexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed: The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxo compounds .

Scientific Research Applications

2-Amino-4-oxohexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also interact with cellular receptors, influencing signal transduction pathways and modulating physiological responses .

Comparison with Similar Compounds

Cyanoacetanilide Derivatives ()

Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 13b () share amide and aryl groups. Key differences include:

  • 13a/b contain a cyano (-C≡N) group and sulfamoyl (-SO2NH2) substituents, enhancing their polarity and hydrogen-bonding capacity compared to this compound.
  • The hydrazinylidene moiety in 13a/b enables conjugation with aromatic systems, a feature absent in the target compound.
  • Melting Points: 13a (288°C) and 13b (274°C) exhibit higher thermal stability than typical aliphatic amides like this compound, likely due to aromatic stacking .

4-Oxo-2-thioxothiazolidine Derivatives ()

The 4-oxo-2-thioxothiazolidin-3-yl scaffold in features a ketone and thione (-C=S) group.

  • Reactivity: The thione group in these derivatives facilitates nucleophilic substitution, whereas this compound’s aliphatic ketone may undergo reduction or condensation reactions.
  • Bioactivity: Thioxothiazolidines are associated with antimicrobial activity, suggesting that this compound’s amide/ketone system could be tuned for similar applications .

Oxamide Derivatives ()

The 2-(2-ethoxy-2-oxoacetamido)benzoic acid crystal structure () highlights planar geometry stabilized by hydrogen bonding.

  • Solubility: The aromatic carboxylic acid in this derivative increases aqueous solubility compared to this compound, which lacks ionizable groups beyond the amide .

Diazonium Salt Coupling ()

The coupling of cyanoacetanilides with diazonium salts (, Section 3.2.13) suggests that this compound could be synthesized via similar methods, such as:

  • Amide bond formation using activated esters or carbodiimides.
  • Ketone introduction via oxidation of secondary alcohols or Friedel-Crafts acylation .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Functional Groups Melting Point (°C) Key Reactivity/Applications Reference
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) C16H15N5O3S Amide, cyano, sulfamoyl 288 Azo dye intermediates, H-bonding
4-Oxo-2-thioxothiazolidin-3-yl C3H3NO2S2 Ketone, thione N/A Antimicrobial agents
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C11H11NO5 Amide, ester, carboxylic acid N/A Crystal engineering
This compound (hypothetical) C6H12N2O2 Amide, ketone, amino ~150–200 (est.) Drug precursor, peptide mimics

Research Findings and Limitations

  • Spectroscopic Trends: IR and NMR data from suggest that this compound would display characteristic peaks for amide C=O (~1660–1680 cm⁻¹) and NH2 stretches (~3300 cm⁻¹). The ketone C=O would appear near 1700 cm⁻¹ .
  • Thermal Stability: Aliphatic amides like this compound are expected to have lower melting points than aromatic analogues (e.g., 13a) due to reduced intermolecular forces.
  • Limitations: No direct studies on this compound were found in the provided evidence.

Biological Activity

2-Amino-4-oxohexanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interaction with key molecular targets.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C6H10N2O\text{C}_6\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its biological properties, influencing its interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Studies have shown that derivatives of 2-amino compounds exhibit significant inhibition against various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). For instance, a related compound demonstrated an IC50 value of 0.2162 µM against EGFR, comparable to Sorafenib, a known inhibitor .
  • Cell Cycle Arrest : Research indicates that certain derivatives induce G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation. This effect is typically associated with disruptions in microtubule dynamics .
  • Anti-Angiogenic Properties : Some studies suggest that these compounds can inhibit angiogenesis, reducing tumor growth by preventing the formation of new blood vessels .

In Vitro Studies

A series of in vitro studies have evaluated the anti-proliferative effects of 2-amino derivatives on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)0.2162EGFR Inhibition
HCT-116 (Colon)0.2592VEGFR-2 Inhibition
A549 (Lung)Not reportedCell Cycle Arrest

These results indicate significant potential for 2-amino derivatives in targeted cancer therapies.

Case Studies

  • EGFR and VEGFR-2 Inhibition : A study involving a derivative showed promising results in inhibiting both EGFR and VEGFR-2 kinases, with comparative analysis revealing that it was more effective than Sorafenib in some cases .
  • Cytotoxicity Profiles : The cytotoxicity was assessed against both malignant and normal cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Molecular Docking Analysis

Molecular docking studies have elucidated the binding affinities of 2-amino derivatives with EGFR and VEGFR-2 active sites. The binding energies were calculated using computational methods, revealing that certain stereoisomers exhibited higher affinities than others:

CompoundBinding Energy (ΔE)IC50 (µM)
4(S)-6.73 kcal/mol0.2162
4(R)-5.83 kcal/molNot reported

These findings suggest that stereochemistry plays a significant role in the biological activity of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.